1,3-Dichloropropene-D4

Übersicht

Beschreibung

1,3-Dichloropropene, also known under various trade names, is an organochlorine compound with the formula C3H4Cl2 . It is a colorless liquid with a sweet smell . It is feebly soluble in water and evaporates easily . It is used mainly in farming as a pesticide, specifically as a preplant fumigant and nematicide .

Molecular Structure Analysis

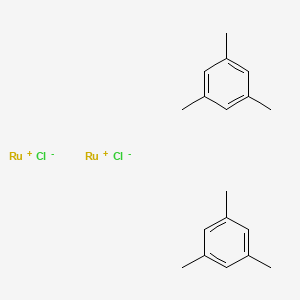

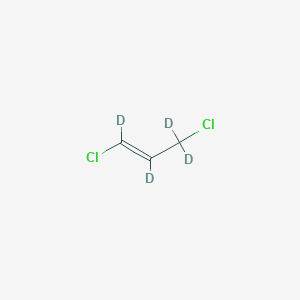

The molecular structure of 1,3-Dichloropropene consists of three carbon atoms and two chlorine atoms . The compound exists in two geometric isomers: (Z)-1,3-dichloropropene and (E)-1,3-dichloropropene .

Chemical Reactions Analysis

1,3-Dichloropropene reacts vigorously with oxidizing materials. It also reacts with aluminum, active metals, and halogenated compounds. Additionally, it reacts with acids and thiocyanates .

Physical And Chemical Properties Analysis

1,3-Dichloropropene is a colorless liquid with a sweet smell . It is feebly soluble in water and evaporates easily . It has a molar mass of 110.97 g/mol . The density is 1.217 g/mL (cis) and 1.224 g/mL (trans) . The melting point is -84.5 °C and the boiling points are 104 °C (cis) and 112 °C (trans) .

Wissenschaftliche Forschungsanwendungen

Groundwater Monitoring

Impact on Soil Bacterial Communities

The effect of 1,3-D on soil bacterial communities was investigated, revealing that it had a short-term and transitory impact on the indigenous soil microbial community. This study is crucial for evaluating the ecological safety of 1,3-D (Liu et al., 2015).

Pesticidal Action and Safety

1,3-D functions as a fumigant to control nematodes, insects, and disease organisms in soil, promoting crop growth by minimizing competition with soil pests. Its application method and pesticidal action were outlined, providing insights into its usage and safety considerations (Rubin et al., 2020).

Modeling Emission Variations

A study used the HYDRUS model to estimate cumulative and peak emissions of 1,3-D for different application methods in California. This research demonstrates the variability of emissions in response to soil conditions and can support regulatory decision-making (Brown et al., 2019).

Agricultural Applications

Research explored the efficacy of 1,3-D as an alternative to methyl bromide for managing nematode, soil-borne disease, and weed in crops like ginger and cucumber in China, highlighting its potential in integrated pest management (Qiao et al., 2012); (Qiao et al., 2011).

Soil Irrigation Effects

The effect of surface irrigations on field-scale emissions of 1,3-D was studied, providing insights into the reduction of volatilization and total emission losses through irrigation practices (Yates et al., 2008).

Other Relevant Research

- Model simulation of 1,3-D volatilization and transport in soil demonstrated the potential of subsurface drip irrigation for emission reduction (Wang et al., 2000).

- The use of 1,3-D in reducing irrigation requirements in nematode-infested soils was examined, suggesting potential water conservation benefits (Trenholm et al., 2005).

- In vivo mutagenicity evaluation of 1,3-D provided insights into its potential health risks (Badding et al., 2020).

- A weight of evidence analysis of 1,3-D's tumorigenic potential supported a threshold-based risk assessment, crucial for understanding its health impacts (Yan et al., 2020).

Safety and Hazards

1,3-Dichloropropene is flammable and toxic if swallowed, in contact with skin, or if inhaled . It may be fatal if swallowed and enters airways . It causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects .

Wirkmechanismus

Target of Action

1,3-Dichloropropene-D4, an organochlorine compound, is primarily used in agriculture as a pesticide . Its primary targets are parasitic nematodes that infest the soil . These nematodes can cause significant damage to crops, and by targeting them, this compound helps to protect and improve crop yields .

Mode of Action

This compound interacts with its targets, the parasitic nematodes, by functioning as a fumigant . It is typically injected into the soil where it subsequently dissolves into the film of water that surrounds soil particles and which harbors the targeted nematodes . This interaction results in the death of the nematodes, thereby protecting the crops from infestation .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role as a pesticide. It acts as a soil fumigant, affecting the living conditions of soil-borne pests like nematodes . One pathway degrades the chlorocarbon to acetaldehyde via chloroacrylic acid . The downstream effects of this include the death of the nematodes and the protection of crops from infestation .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After being applied to the soil, it dissolves into the water film surrounding soil particles . It is then metabolized by soil biota and lost via chemical hydrolysis in water and volatilization . These properties impact its bioavailability in the soil environment .

Result of Action

The primary result of the action of this compound is the death of parasitic nematodes in the soil . This leads to a decrease in crop infestation and damage, thereby improving crop yields . At a molecular level, it functions as a tumor promoter specifically through induction of a non-GSTP staining focal hepatocyte population .

Biochemische Analyse

Biochemical Properties

1,3-Dichloropropene-D4 plays a significant role in biochemical reactions, particularly in its interaction with glutathione. The compound undergoes enzymatic conjugation with glutathione, facilitated by glutathione S-transferase, leading to the formation of mercapturic acids . This interaction is crucial for the detoxification process, as it helps in the elimination of the compound from the body. Additionally, this compound can interact with various proteins and enzymes, potentially altering their function and activity.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can induce cytotoxicity, leading to cell death in certain cell types. The compound influences cell signaling pathways, particularly those involved in oxidative stress and inflammation . It can also affect gene expression, leading to changes in the expression of genes related to detoxification and stress response. Furthermore, this compound can disrupt cellular metabolism by interfering with key metabolic enzymes and pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to glutathione, forming a conjugate that is more easily excreted from the body . This binding interaction is facilitated by glutathione S-transferase. Additionally, this compound can inhibit or activate various enzymes, leading to changes in their activity and function. The compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat . Long-term exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and enzyme activity. In vitro and in vivo studies have shown that the compound can have both acute and chronic effects on cells and tissues.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxicity . Threshold effects have been observed, where a certain dose level must be reached before adverse effects occur. High doses of this compound can cause toxic effects, including liver and kidney damage, as well as respiratory distress.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to detoxification. The compound is metabolized through conjugation with glutathione, leading to the formation of mercapturic acids that are excreted in the urine . This process involves several enzymes, including glutathione S-transferase and other detoxification enzymes. The metabolism of this compound can affect metabolic flux and alter the levels of various metabolites in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . It can also accumulate in certain tissues, particularly those involved in detoxification, such as the liver and kidneys. The distribution of this compound can affect its overall activity and function within the body.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in detoxification and metabolism. The localization of this compound can affect its ability to exert its biochemical effects within cells.

Eigenschaften

IUPAC Name |

(E)-1,3-dichloro-1,2,3,3-tetradeuterioprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2/c4-2-1-3-5/h1-2H,3H2/b2-1+/i1D,2D,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOORRWUZONOOLO-PAANGKQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(/[2H])\Cl)/C([2H])([2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

202656-23-3 | |

| Record name | 202656-23-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B1436095.png)

![7-Oxaspiro[3.5]nonan-2-amine hydrochloride](/img/structure/B1436101.png)

iodonium p-toluenesulfonate](/img/structure/B1436104.png)

![N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine](/img/structure/B1436108.png)

![N-[(RS)-2-Carbamoyl-2-hydroxy-ethyl]-Val-Leu-anilide](/img/structure/B1436111.png)